3-Methylpyrido[2,3-b]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of 3-Methylpyrido[2,3-b]pyrazine involves various methods, including multicomponent reactions. Researchers have reported novel synthetic routes to obtain this compound. For instance, Rashid et al. synthesized pyrido[2,3-b]pyrazine derivatives (compounds 4–7) using multicomponent reactions. Their chemical structures were confirmed through spectral techniques such as NMR and FT-IR. Additionally, density functional theory (DFT) computations provided insights into spectroscopic and electronic properties .
Scientific Research Applications
TNF-α Inhibitors in Pharmaceutical Research :
- 3-Methylpyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as potent TNF-α inhibitors. These compounds, specifically 4b, c, and d, demonstrated significant inhibitory activity in vivo in rats, with IC50 values ranging from 0.025 to 0.053 nM. This suggests their potential use in the treatment of diseases where TNF-α plays a key role (Khalifa, El Mataar, & El Taemer, 2014).
Optoelectronic Materials :
- Dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, synthesized through regio-selective amination reactions of dihalo-pyrrolopyrazines, have been investigated for their optical and thermal properties. These findings indicate that certain derivatives, particularly the 1,7-derivatives, may be promising materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Photocatalytic Activity :
- A polymeric complex of silver(I) with a hybrid pyrazine–bipyridine ligand demonstrated active photocatalytic properties, particularly in the degradation of methylene blue under UV-Vis and sunlight irradiation. This highlights its potential in environmental applications (Marcinkowski, Wałęsa-Chorab, Patroniak, Kubicki, Kądziołka, & Michalkiewicz, 2014).
Corrosion Inhibition :
- Pyrazine derivatives, including this compound, have been studied for their corrosion inhibition performance on steel surfaces. Theoretical evaluations using quantum chemical calculations and molecular dynamics simulations have shown promising results (Obot & Gasem, 2014).
Biosynthesis of Pyrazines :
- Bacillus strains isolated from Natto fermented soybeans have been studied for their ability to biosynthesize a broad range of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, and others. This research offers potential applications in the food industry as flavorings (Kłosowski, Mikulski, & Pielech-Przybylska, 2021).
Electrochromic Materials :
- Research into electrochromic materials has included the use of thieno[3,4-b]pyrazine derivatives, exhibiting properties suitable for near-IR electrochromic devices. This opens up avenues for their application in smart windows and displays (Zhao, Wei, Zhao, & Wang, 2014).
Mechanism of Action
The biological mechanism of action for 3-Methylpyrido[2,3-b]pyrazine remains an area of investigation. Researchers have explored its potential as a DNA sensor, nonlinear optical material, and bioactive compound. For instance, compound 7 exhibited remarkable nonlinear optical properties, making it suitable for technological applications .
Properties
IUPAC Name |
3-methylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLERKTBUVGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=NC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634636 | |
Record name | 3-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83769-56-6 | |
Record name | 3-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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